Isomer-Dependent Kinase Selectivity Profiling
SU 4312 is supplied as a racemic mixture of (Z)-SU4312 and (E)-SU4312, and the two geometric isomers exhibit profoundly different kinase inhibition profiles. The (Z)-isomer selectively inhibits PDGFR (IC50 = 19.4 µM) and FLK-1/VEGFR2 (IC50 = 0.8 µM). In contrast, the (E)-isomer is a promiscuous multi-kinase inhibitor that additionally targets EGFR (IC50 = 18.5 µM), HER-2 (IC50 = 16.9 µM), and IGF-1R (IC50 = 10.0 µM) . This means the commercially supplied racemate has an inherently broader target engagement profile than would be expected from a pure VEGFR2/PDGFR inhibitor. Researchers using pure (Z)-SU4312 (CAS 90828-16-3) should expect narrower selectivity, while those using racemic SU 4312 (CAS 5812-07-7) should account for EGFR/HER-2/IGF-1R cross-reactivity at micromolar concentrations.
| Evidence Dimension | Kinase inhibition profile (IC50) for FLK-1/VEGFR2, EGFR, HER-2, IGF-1R |
|---|---|
| Target Compound Data | (Z)-SU4312: FLK-1 IC50 = 0.8 µM, PDGFR IC50 = 19.4 µM, no significant EGFR/HER-2/IGF-1R inhibition. (E)-SU4312: FLK-1 IC50 = 5.2 µM, EGFR IC50 = 18.5 µM, HER-2 IC50 = 16.9 µM, IGF-1R IC50 = 10.0 µM |
| Comparator Or Baseline | (Z)-SU4312 serves as the selective baseline comparator for (E)-SU4312 within the same racemic mixture |
| Quantified Difference | 6.5-fold loss of FLK-1 potency [(E) 5.2 µM vs. (Z) 0.8 µM]; gain of significant EGFR, HER-2, IGF-1R inhibition by (E)-isomer |
| Conditions | In vitro kinase inhibition assays; IC50 values from Sun et al. (1998) and vendor characterization data |
Why This Matters
Procurement decisions between racemic SU 4312 and pure (Z)-SU4312 directly determine whether EGFR/HER-2/IGF-1R pathways will be co-inhibited at working concentrations, critically affecting experimental interpretation.
